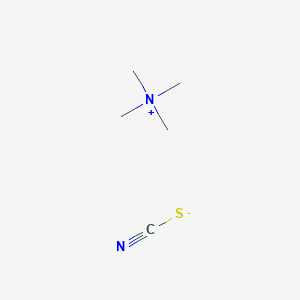![molecular formula C20H13NO B14179866 [1,1'-Biphenyl]-2-carbonitrile, 2'-benzoyl- CAS No. 858035-56-0](/img/structure/B14179866.png)
[1,1'-Biphenyl]-2-carbonitrile, 2'-benzoyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Biphenyl]-2-carbonitrile, 2’-benzoyl-:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-carbonitrile, 2’-benzoyl- can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of biphenyl with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . This reaction introduces the benzoyl group onto the biphenyl ring. Subsequently, the nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source.
Industrial Production Methods: Industrial production of biphenyl compounds often involves catalytic coupling reactions such as the Suzuki, Stille, or Negishi reactions . These methods provide efficient and scalable routes for the synthesis of biphenyl derivatives, including [1,1’-Biphenyl]-2-carbonitrile, 2’-benzoyl-. The choice of method depends on factors such as yield, cost, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions: [1,1’-Biphenyl]-2-carbonitrile, 2’-benzoyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the biphenyl rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated biphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1,1’-Biphenyl]-2-carbonitrile, 2’-benzoyl- is used as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Its biphenyl structure is found in several bioactive molecules, and modifications to the nitrile and benzoyl groups can lead to the development of new drugs with improved efficacy and selectivity .
Industry: In the industrial sector, [1,1’-Biphenyl]-2-carbonitrile, 2’-benzoyl- is used in the production of advanced materials, including polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of [1,1’-Biphenyl]-2-carbonitrile, 2’-benzoyl- depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can act as a hydrogen bond acceptor, while the benzoyl group can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Biphenyl-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
2-Phenylbenzoic acid: Another biphenyl derivative with a carboxylic acid group.
Biphenyl-2-carboxamide: Contains an amide group instead of a nitrile group.
Uniqueness: The presence of both nitrile and benzoyl groups in [1,1’-Biphenyl]-2-carbonitrile, 2’-benzoyl- imparts unique chemical properties, such as the ability to participate in a wide range of chemical reactions and form diverse derivatives. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
858035-56-0 |
|---|---|
Fórmula molecular |
C20H13NO |
Peso molecular |
283.3 g/mol |
Nombre IUPAC |
2-(2-benzoylphenyl)benzonitrile |
InChI |
InChI=1S/C20H13NO/c21-14-16-10-4-5-11-17(16)18-12-6-7-13-19(18)20(22)15-8-2-1-3-9-15/h1-13H |
Clave InChI |
MIBLERWNERGQNH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C3=CC=CC=C3C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B14179785.png)
![2-[4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy]propanoic acid](/img/structure/B14179789.png)

![2-[2-(4-Methoxyphenoxy)phenyl]-1-methyl-1H-indole](/img/structure/B14179802.png)
![2-Ethyl-7-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B14179810.png)



![N-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}glycinamide](/img/structure/B14179830.png)


![2-{[(3-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-6-methoxyphenol](/img/structure/B14179848.png)


